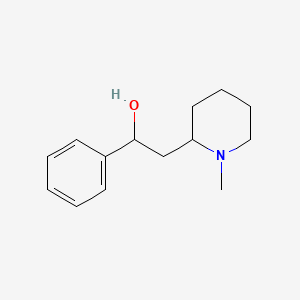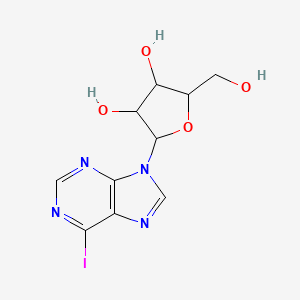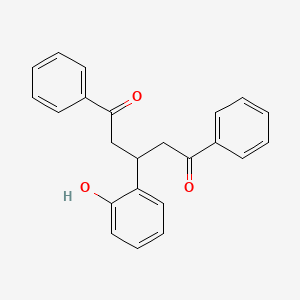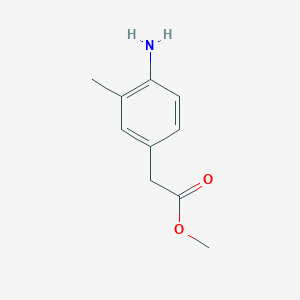
5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-2-nitro-5-chloroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group, a chloro group, and a methyl-substituted phenyl group attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-nitro-5-chloroaniline typically involves the nitration of 4-methylphenylamine followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-2-nitro-5-chloroaniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain precise control over temperature, pressure, and reagent addition, thereby enhancing the efficiency and safety of the process.
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)-2-nitro-5-chloroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: N-(4-Methylphenyl)-2-amino-5-chloroaniline.
Substitution: N-(4-Methylphenyl)-2-nitro-5-substituted aniline derivatives.
Oxidation: N-(4-Carboxyphenyl)-2-nitro-5-chloroaniline.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Its derivatives have been explored for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-Methylphenyl)-2-nitro-5-chloroaniline and its derivatives often involves interactions with biological macromolecules, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
Similar Compounds
N-(4-Methylphenyl)-2-nitroaniline: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(4-Methylphenyl)-5-chloroaniline: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects.
N-(4-Methylphenyl)-2-chloroaniline: Lacks the nitro group, similar to the previous compound, with potential differences in reactivity and biological activity.
Uniqueness
N-(4-Methylphenyl)-2-nitro-5-chloroaniline is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological properties
特性
CAS番号 |
32724-92-8 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC名 |
5-chloro-N-(4-methylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-2-5-11(6-3-9)15-12-8-10(14)4-7-13(12)16(17)18/h2-8,15H,1H3 |
InChIキー |
WCKVMYLQVAUBIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)








![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)

